![molecular formula C14H12ClN3 B2967744 3-(4-Chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 700351-26-4](/img/structure/B2967744.png)
3-(4-Chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-Chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are part of living organisms and play a vital role in various biological procedures as well as in cancer pathogenesis . Due to their resemblance in structure with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is diverse and can be modified by substituting the aryl ring, derivatizing the pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions . This synthetic versatility allows the generation of structurally diverse derivatives .
Chemical Reactions Analysis
Pyrimidine derivatives exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The chemical reactions involved in these activities are complex and often involve interactions with various biological targets.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activities
Researchers have synthesized various derivatives of pyrazolo[1,5-a]pyrimidine, including those with 4-chlorophenyl groups, to evaluate their antitumor activities. For instance, Xin (2012) designed and synthesized 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, which demonstrated promising antitumor activities, indicating the potential of these compounds in cancer therapy research (Z. Xin, 2012).
Antimicrobial and Anticancer Properties
Compounds derived from pyrazolo[1,5-a]pyrimidine have also been evaluated for their antimicrobial and anticancer properties. Hafez et al. (2016) synthesized novel derivatives that exhibited higher anticancer activity than the reference drug doxorubicin and demonstrated good to excellent antimicrobial activity (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).
Role in Apoptosis and Cell Cycle Regulation
The pyrazolo[3,4-d]pyrimidine derivatives, specifically those targeting the c-Src phosphorylation pathway, have shown potential as antiproliferative and proapoptotic agents, affecting the growth and survival of cancer cells. Carraro et al. (2006) found that these compounds could block cancer cell growth by interfering with the phosphorylation of Src and act as proapoptotic agents through the inhibition of the anti-apoptotic gene BCL2 (F. Carraro et al., 2006).
Green Synthesis and Biological Activity
The eco-friendly synthesis of pyrazolo[1,5-a]pyrimidine derivatives using microwave irradiation and ultrasound as energy sources has been explored. Al‐Zaydi (2009) demonstrated the high-yield synthesis of fused pyrazolo[1,5-a]pyrimidine derivatives, highlighting the method's efficiency and potential for producing compounds with significant biological activities (K. Al‐Zaydi, 2009).
Antitumor Evaluation of Novel Derivatives
The design and synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives for antitumor evaluation have shown that these compounds possess potent antitumor activity across different cell lines. Kandeel et al. (2012) identified compounds with significant efficacy, highlighting the therapeutic potential of these derivatives in cancer treatment (M. Kandeel et al., 2012).
Wirkmechanismus
Target of Action
Pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, are known to exhibit anticancer activity . They are recognized as valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA .
Mode of Action
Pyrimidine antagonists, which include pyrazolo[1,5-a]pyrimidines, are known to block the synthesis of pyrimidine-containing nucleotides, leading to the stoppage of dna synthesis and inhibition of cell division .
Biochemical Pathways
Pyrimidine derivatives are known to interfere with the synthesis of nucleotides, which are major energy carriers, subunits of nucleic acids, and precursors for the synthesis of nucleotide cofactors such as nad and sam .
Pharmacokinetics
In silico admet studies of similar pyrazolo[1,5-a]pyrimidine derivatives have shown suitable pharmacokinetic properties .
Result of Action
Pyrimidine derivatives are known to inhibit cell division by blocking the synthesis of pyrimidine-containing nucleotides .
Action Environment
Reactions of unsymmetrical 1,3-diketones with 3(5)-aminopyrazoles, which could potentially include 3-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine, often lead to the formation of inseparable mixtures of two regioisomeric pyrazolo[1,5-a]pyrimidines due to comparable reactivities of the two electrophilic centers in the initial diketone .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
3-(4-Chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . The nature of these interactions is typically through binding to the active site of the enzyme, leading to inhibition of its activity .
Cellular Effects
The effects of this compound on cells are largely related to its inhibitory activity against CDK2. By inhibiting this enzyme, the compound can significantly alter cell cycle progression, potentially leading to cell cycle arrest . This can have profound effects on cellular processes such as cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of CDK2, thereby inhibiting its activity . This binding interaction is facilitated by essential hydrogen bonding with key residues in the active site of the enzyme . The inhibition of CDK2 can lead to alterations in gene expression and changes in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, its inhibitory effects on CDK2 can lead to long-term changes in cell cycle progression and apoptosis
Metabolic Pathways
As a pyrazolo[3,4-d]pyrimidine derivative, it may be metabolized through similar pathways as other compounds in this class .
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-9-7-10(2)18-14(17-9)13(8-16-18)11-3-5-12(15)6-4-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLPYRWAOLDNSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
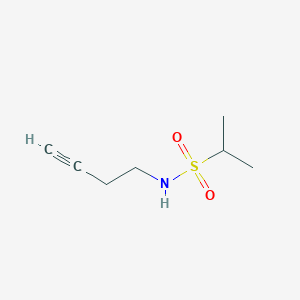
![N-(2,5-dimethoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2967663.png)
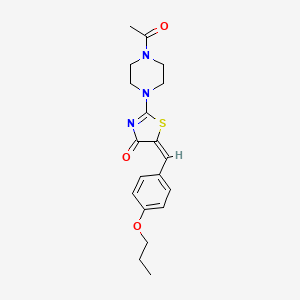
![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1h-pyrazolo[3,4-c]pyridine-3-carbaldehyde](/img/structure/B2967665.png)
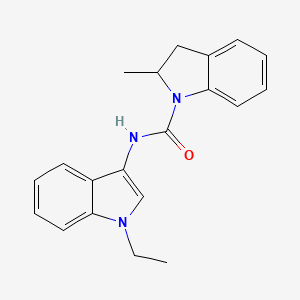

![4-(3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide](/img/structure/B2967670.png)
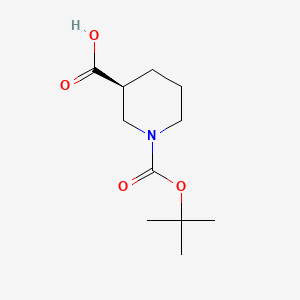
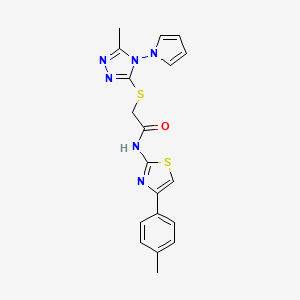
![4-methyl-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2967675.png)
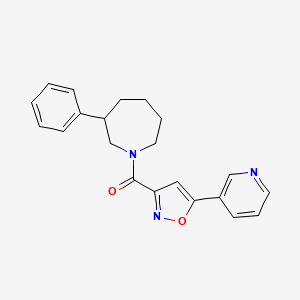
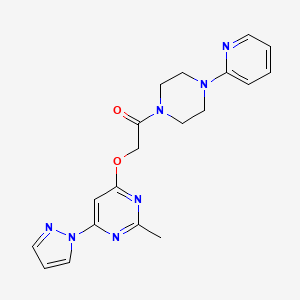
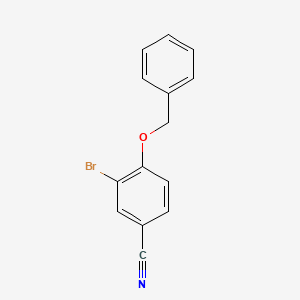
![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2967683.png)
